
1-(2-Chloro-5-methylphenoxy)-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-methylphenoxy)-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol, also known as CGS 15943, is a selective adenosine A2A receptor antagonist. It is a chemical compound that has been widely studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiradical Activity
- Research Context : A study by Čižmáriková et al. (2020) synthesized compounds related to 1-(2-Chloro-5-methylphenoxy)-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol. These compounds demonstrated antimicrobial and antioxidant activities, although they were less potent compared to certain beta blockers (Čižmáriková et al., 2020).
Potential Antidepressant Properties
- Research Context : Takeuchi et al. (2003) discovered a series of compounds, including 1-(1H-Indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ols, that exhibit dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors. This suggests a potential application in treating depression (Takeuchi et al., 2003).
Catalytic Use in Transfer Hydrogenation
- Research Context : Aydemir et al. (2014) studied compounds including 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, which demonstrated efficient catalytic activity in the transfer hydrogenation of various ketones (Aydemir et al., 2014).
Src Kinase Inhibitor
- Research Context : Boschelli et al. (2001) synthesized analogues of compounds related to this chemical, which inhibited Src kinase activity. This could have implications in cancer treatment (Boschelli et al., 2001).
Propiedades
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-6-19-7-9-20(10-8-19)12-15(21)13-22-17-11-14(2)4-5-16(17)18/h1,4-5,11,15,21H,6-10,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECWUVEZNSOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2CCN(CC2)CC#C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylphenoxy)-3-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

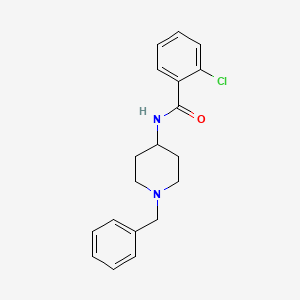
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)
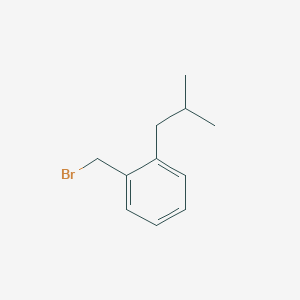
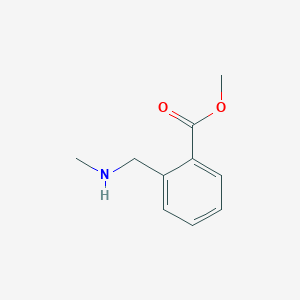

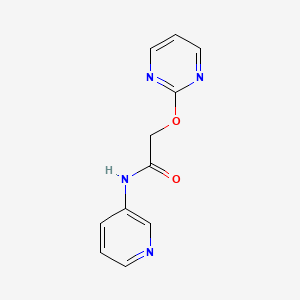
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![2-{1-[(tert-butoxy)carbonyl]-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidin-1-yl]azetidin-3-yl}acetic acid](/img/structure/B2874019.png)
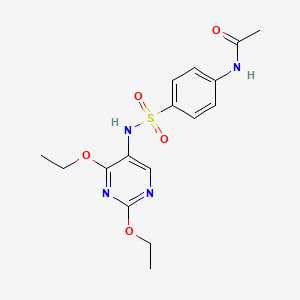

![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
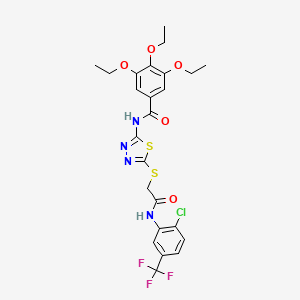
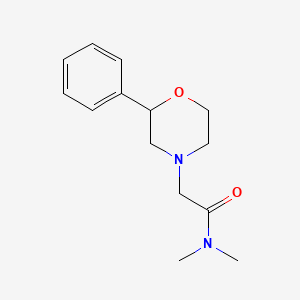
![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)